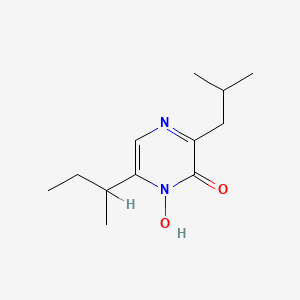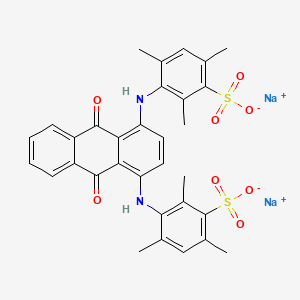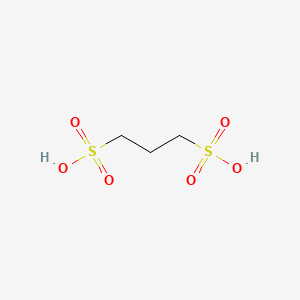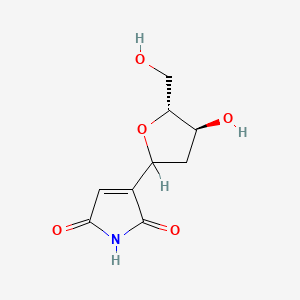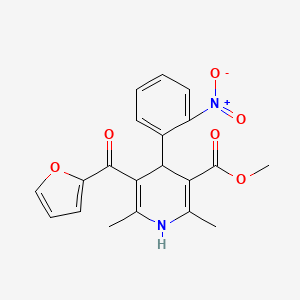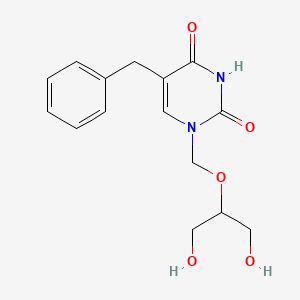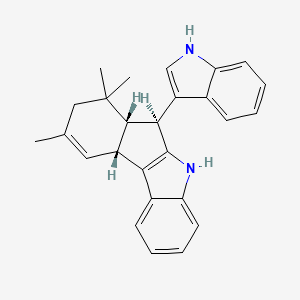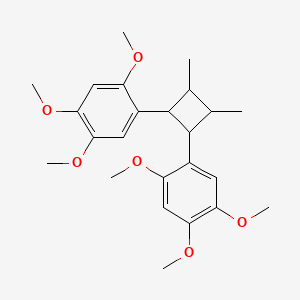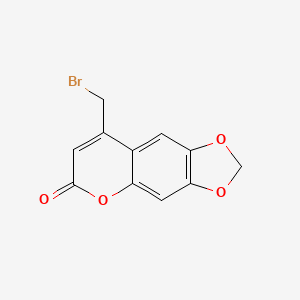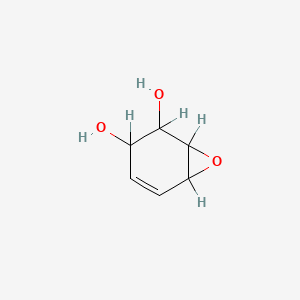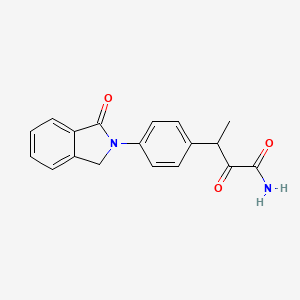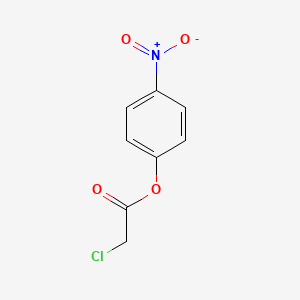
4-Nitrophenyl chloroacetate
Descripción general
Descripción
4-Nitrophenyl chloroacetate is a chemical compound with the linear formula C8H6ClNO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-Nitrophenyl chloroacetate has been explored by many researchers. For instance, it has been used in the synthesis of new carbamates of 4-nitrophenylchloroformate, which were characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl chloroacetate is represented by the linear formula C8H6ClNO4 . It has a molecular weight of 215.594 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .Physical And Chemical Properties Analysis
4-Nitrophenyl chloroacetate is a light yellow powder . It has a molecular weight of 215.59 and a melting point of 73-75 °C .Aplicaciones Científicas De Investigación
Application in Polymer Science
Scientific Field
Summary of Application
4-Nitrophenyl chloroacetate is used in the synthesis of ionomer-based polyurethanes . These polymers exhibit various physical and mechanical properties, making them useful in different applications such as elastomers or biomaterials . The introduction of ionic groups in the polyurethane backbone opens the way to new applications where the ionic groups can act as physical crosslinkers that greatly modify the final mechanical and thermal properties of the materials .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the introduction of ionic groups into the polyurethane backbone .
Results or Outcomes
The introduction of ionic groups greatly modifies the final mechanical and thermal properties of the materials. Furthermore, the hydrophilicity of the chains can be enhanced by the presence of the ionic species, and so the materials can be processed as conventional dispersions even in a polar solvent such as water .
Application in Cellulose Grafting
Scientific Field
Summary of Application
4-Nitrophenyl chloroacetate is used in the grafting of cellulose through atom transfer radical polymerization (ATRP) .
Methods of Application
N-(4-nitrophenyl) acrylamide (4NPA), and N-cyclohexylacrylamide (NCA) monomers were synthesized by the researchers, while some commercial monomers were used for this grafting .
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the process resulted in the successful grafting of cellulose .
Application in Radiofluorination of Biomolecules
Scientific Field
Summary of Application
4-Nitrophenyl chloroacetate is used in the indirect radiofluorination of biomolecules . This process is important in the field of molecular imaging, particularly in positron emission tomography (PET), which is a common molecular imaging technique that has had a pronounced influence on personalized healthcare .
Methods of Application
The process involves the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling . The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure .
Results or Outcomes
The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step has been described . A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions demonstrated the superiority of PNP esters with favorable acylation kinetics .
Application in Synthesis of N-Aryl and/or Heteryl Cyanoacetamides
Scientific Field
Summary of Application
While the specific use of 4-Nitrophenyl chloroacetate is not mentioned, it can be inferred that it may be used in the synthesis of N-aryl and/or heteryl cyanoacetamides . These compounds are useful in building various organic heterocycles and have potential in evolving better chemotherapeutic agents .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the process resulted in the successful synthesis of N-aryl and/or heteryl cyanoacetamides .
Safety And Hazards
4-Nitrophenyl chloroacetate can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Direcciones Futuras
The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction allows researchers to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity . This could pave the way for future research in the field of nanostructured materials.
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFUJNIXCDLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228329 | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl chloroacetate | |
CAS RN |
777-84-4 | |
| Record name | 2-Chloro-4-nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 777-84-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



